molecular formula C15H15ClN4O2 B3088626 Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride CAS No. 1185449-65-3

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride

Katalognummer: B3088626
CAS-Nummer: 1185449-65-3
Molekulargewicht: 318.76
InChI-Schlüssel: QEILESTWAHTEQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula: C₁₅H₁₅ClN₄O₂
Molecular Weight: 318.77 g/mol
CAS Number: 1185449-65-3
Structural Features:

  • A pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 3-aminophenyl group.
  • An ethyl ester moiety at position 3, critical for binding interactions in kinase inhibition .
  • Hydrochloride salt form, enhancing solubility and bioavailability .

Eigenschaften

IUPAC Name

ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2.ClH/c1-2-21-15(20)12-9-18-19-13(6-7-17-14(12)19)10-4-3-5-11(16)8-10;/h3-9H,2,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEILESTWAHTEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines effectively inhibited cancer cell growth in vitro by targeting the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored in various models. Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for further development in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

Research indicates that pyrazolo[1,5-a]pyrimidines may possess neuroprotective effects. Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of cancer cell proliferation via PI3K/Akt pathway modulation
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines in murine models
Neuroprotective EffectsProtection against oxidative stress-induced apoptosis

Wirkmechanismus

The mechanism of action of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position 7) Key Functional Groups Biological Activity/Application Reference(s)
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride 3-Aminophenyl Ethyl ester, Hydrochloride salt B-Raf kinase inhibition (anticancer)
Ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (9) 3-Trifluoromethylphenyl Ethyl ester TLR8 inhibition; improved lipophilicity
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Chlorophenyl Ethyl ester Antiproliferative activity (CDK2/TRKA)
Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (6m) 4-Methoxyphenyl Ethyl ester Dual CDK2/TRKA inhibition
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Methoxy, 7-Trifluoromethyl Ethyl ester Preclinical kinase inhibitor candidate
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-Dichloro Ethyl ester Intermediate for further derivatization

Key Findings :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance lipophilicity and membrane permeability. For example, the trifluoromethyl group in compound 9 improves target engagement in TLR8 inhibition . Electron-Donating Groups (e.g., NH₂, OCH₃): The 3-aminophenyl group in the target compound facilitates hydrogen bonding with kinase active sites, critical for B-Raf inhibition . Halogen Substitutions: Chlorophenyl derivatives (e.g., 4-chlorophenyl in 6o) show moderate antiproliferative activity but lower solubility compared to aminophenyl analogs .

Ester Position and Stability :

  • The ethyl ester at position 3 is essential for activity. Moving it to position 2 (as in early B-Raf inhibitors) reduced potency by 50% .
  • Hydrolysis of the ester to a carboxylate (e.g., in [¹⁸F]5) decreases tumor uptake due to increased polarity, as observed in biodistribution studies .

Salt Forms and Solubility :

  • The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral esters like 9 or 6m , which require organic solvents for formulation .

Synthetic Accessibility: Derivatives with para-substituted phenyl groups (e.g., 4-chloro, 4-methoxy) are synthesized efficiently via one-pot cyclization (yields >75%) . The 3-aminophenyl variant requires additional protection/deprotection steps, increasing synthesis complexity .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 9 (CF₃) Compound 6o (4-Cl)
LogP (Predicted) 2.1 3.5 2.8
Water Solubility (mg/mL) 12.5 (HCl salt) 0.8 1.2
Plasma Protein Binding 85% 92% 88%
Tumor Uptake (SUV)* Not reported Not applicable 1.8 (vs. 2.5 for [¹⁸F]3)

*Standardized Uptake Value (SUV) from in vivo PET imaging studies .

Biologische Aktivität

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by the molecular formula C15H14N4O2C_{15}H_{14}N_{4}O_{2}, exhibits a range of biological activities, particularly in cancer treatment and enzyme inhibition.

The primary biological activity of this compound is attributed to its interaction with specific molecular targets, notably:

  • Cyclin-Dependent Kinase 2 (CDK2) : Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate acts as an inhibitor of CDK2, a crucial regulator of the cell cycle. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to altered cellular proliferation and potential apoptosis in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Cells : The compound demonstrated an IC50 value of approximately 2.95μM2.95\,\mu M, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02μM17.02\,\mu M) .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Cathepsin K Inhibition : In vitro studies have shown moderate inhibition of cathepsin K with a Ki value greater than 77μM77\,\mu M. This suggests potential applications in conditions where cathepsin K plays a role, such as osteoporosis and certain cancers .

Study on Anticancer Activity

A study published in MDPI examined various pyrimidine derivatives, including ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. The findings indicated that this compound not only inhibited cancer cell growth but also induced apoptosis through caspase activation pathways. Specifically, it increased caspase-9 levels significantly in treated MCF-7 cells compared to control groups .

Pharmacokinetic Profile

The pharmacokinetic properties of ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate were assessed through various studies:

ParameterValue
Oral Bioavailability (F)31.8%31.8\%
Clearance Rate82.7±1.97mL/h/kg82.7\pm 1.97\,mL/h/kg
Acute Toxicity (mice)No toxicity at 2000mg/kg2000\,mg/kg

These results suggest a favorable pharmacokinetic profile conducive for further development as a therapeutic agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives?

  • Methodology : The compound is typically synthesized via cyclocondensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with substituted enaminones. Key steps include:

  • Ultrasonic promotion : KHSO4 in ethanol/water under ultrasonic irradiation (60–65°C) enhances reaction efficiency, yielding products in 66–96% purity .
  • Workup : Precipitated products are filtered, washed to remove acidic residues, and purified via column chromatography (20% ethyl acetate/hexane) .
    • Characterization : Melting points, FT-IR (C=O stretch at ~1700–1730 cm⁻¹), and NMR (e.g., ester CH3 triplet at δ 1.40–1.46 ppm) confirm structural integrity .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • 1H NMR Analysis : Distinct signals include:

  • Ester ethyl group: Triplet at δ 1.40–1.46 ppm (CH3) and quartet at δ 4.41–4.48 ppm (CH2) .
  • Aromatic protons: Multiplet signals between δ 7.48–9.18 ppm, with specific coupling patterns (e.g., C5-H singlet at δ 9.07 ppm) .
    • 13C NMR : Ester carbonyl at δ 162–164 ppm and pyrimidine carbons at δ 103–152 ppm .
    • Validation : Cross-referencing with literature data (e.g., C6-H doublet at δ 7.86 ppm) ensures accuracy .

Q. What are the primary medicinal chemistry applications of this compound?

  • B-Raf Kinase Inhibition : Identified as a hit in high-throughput screens for B-Raf kinase, a target in cancer therapy. The 3-carboxylate moiety is critical for binding; repositioning it to C2 decreases activity .
  • SAR Studies : Modifications at the 7-phenyl group (e.g., trifluoromethylbenzamido substituents) enhance potency while maintaining low molecular weight .

Advanced Research Questions

Q. How does the position of the carboxylate group affect B-Raf kinase inhibitory activity?

  • Structural Insights : The 3-carboxylate ester is essential for hydrogen bonding with kinase residues. Relocating it to C2 disrupts this interaction, reducing potency by >50% .
  • Optimization Strategies : Heterocyclic replacements (e.g., pyridines) at C2 improve stability and activity, as seen in analogs with IC50 values <100 nM .

Q. What challenges arise during ester hydrolysis of this compound, and how can they be mitigated?

  • Decarboxylation Risk : Hydrolysis in alkaline media often leads to 3-decarboxylated byproducts (yields <20%). Acidic conditions exacerbate this, yielding unsubstituted derivatives .
  • Mitigation : Use mild conditions (e.g., LiOH in THF/H2O at 0°C) for controlled hydrolysis. Alternatively, employ protecting groups (e.g., benzyl) for sensitive intermediates .

Q. How can diastereomers formed during reduction reactions be characterized?

  • Stereochemical Analysis : Reduction of ethyl 5,7-dimethyl derivatives (e.g., with NaBH4) yields syn- and anti-diastereomers. Key methods include:

  • NMR Differentiation : Anti-isomers show distinct coupling patterns (e.g., C5-H and C7-H in anti-configuration exhibit upfield shifts) .
  • Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for separation .
    • X-ray Crystallography : Resolves absolute configurations, as demonstrated for syn-(5R,7S) and anti-(5S,7S) isomers .

Data Contradictions and Resolutions

  • Stereoselectivity in Reduction : Conflicting reports on syn/anti ratios (e.g., 4:1 vs. 1:1) arise from solvent polarity. Ethanol favors anti-isomers (70:30), while THF increases syn products (55:45) .
  • Hydrolysis Yields : Discrepancies in decarboxylation rates (alkaline vs. acidic media) highlight the need for solvent optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.